

Unambiguous Structure Confirmation of 4-Hydroxy-2-methoxybenzaldehyde: A Spectroscopic Comparison

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Compound of Interest		
Compound Name:	4-Hydroxy-2- methoxybenzaldehyde	
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A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of **4-Hydroxy-2-methoxybenzaldehyde** through a comparative analysis of its spectroscopic data against its common isomers, vanillin and isovanillin.

In the realm of pharmaceutical and chemical research, precise structural confirmation of organic molecules is paramount. This guide provides a comprehensive comparison of **4-Hydroxy-2-methoxybenzaldehyde** with its structural isomers, vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data and protocols offer a clear and objective framework for the unambiguous identification of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Hydroxy-2-methoxybenzaldehyde** and its isomers. These quantitative comparisons are crucial for distinguishing between the three structurally similar compounds.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃



Assignment	4-Hydroxy-2- methoxybenzaldeh yde	Vanillin	Isovanillin
Aldehyde (-CHO)	9.72 (s)	9.83 (s)	9.83 (s)
Aromatic H-3	6.53 (d, J=2.2 Hz)	-	-
Aromatic H-5	6.40 (dd, J=8.5, 2.2 Hz)	7.04 (d, J=8.1 Hz)	7.42 (dd, J=8.8, 1.9 Hz)
Aromatic H-6	7.35 (d, J=8.5 Hz)	7.43 (dd, J=8.1, 1.8 Hz)	6.97 (d, J=8.8 Hz)
Aromatic H-2	-	7.44 (d, J=1.8 Hz)	7.44 (d, J=1.9 Hz)
Methoxy (-OCH₃)	3.89 (s)	3.97 (s)	3.97 (s)
Hydroxyl (-OH)	11.15 (s)	6.21 (s)	6.12 (s)

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Assignment	4-Hydroxy-2- methoxybenzaldeh yde	Vanillin	Isovanillin
Aldehyde (C=O)	190.9	191.1	191.2
C-1	118.9	129.9	129.9
C-2	162.1	108.7	127.3
C-3	98.8	147.1	147.1
C-4	165.2	151.7	151.8
C-5	108.3	114.4	112.5
C-6	133.2	127.6	110.9
Methoxy (-OCH₃)	55.7	56.1	56.1



IR Spectral Data

Table 3: Characteristic Infrared Absorption Frequencies (cm⁻¹)

Functional Group	4-Hydroxy-2- methoxybenzaldeh yde	Vanillin	Isovanillin
O-H Stretch (phenolic)	~3200-3600 (broad)	~3200-3600 (broad)	~3200-3600 (broad)
C-H Stretch (aromatic)	~3000-3100	~3000-3100	~3000-3100
C-H Stretch (aldehyde)	~2750, ~2850	~2730, ~2830	~2740, ~2840
C=O Stretch (aldehyde)	~1680	~1685	~1680
C=C Stretch (aromatic)	~1600, ~1500	~1590, ~1510	~1590, ~1510
C-O Stretch (ether)	~1250, ~1030	~1270, ~1150	~1270, ~1150

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragmentation Ions (m/z)

Compound	Molecular Ion (M+)	Key Fragment lons
4-Hydroxy-2- methoxybenzaldehyde	152	151, 123, 95[1]
Vanillin	152	151, 137, 109, 81
Isovanillin	152	151, 123, 95, 67

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility and accurate comparison.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard 30-degree pulse sequence is typically used.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

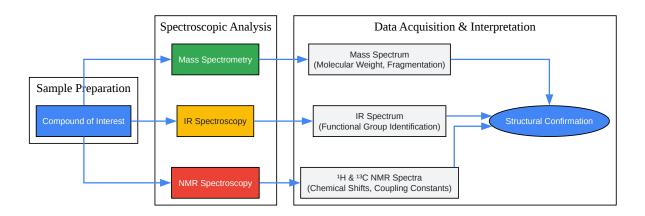
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile compounds, this can be done via a heated probe or a gas chromatograph (GC-MS).
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) at 70 eV.



- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Experimental Workflow

The logical flow of the spectroscopic analysis process is illustrated in the following diagram.



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Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

By carefully comparing the experimental spectroscopic data with the reference values provided in this guide, researchers can confidently and accurately confirm the structure of **4-Hydroxy-2-methoxybenzaldehyde** and distinguish it from its common isomers.

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References

- 1. 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 PubChem [pubchem.ncbi.nlm.nih.gov]
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